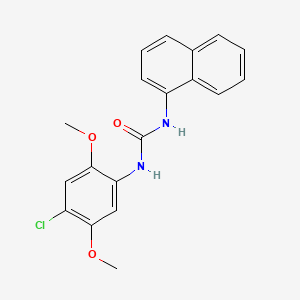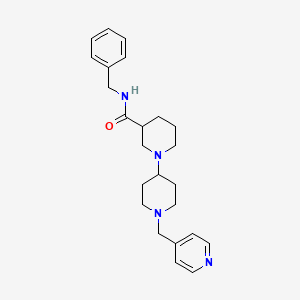
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea, also known as URB597, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. URB597 has been studied for its potential therapeutic applications in the treatment of various conditions, including anxiety, depression, and chronic pain.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea acts by selectively inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide. By inhibiting FAAH, this compound increases levels of anandamide, which in turn activates cannabinoid receptors in the brain and produces its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical models. These include increased levels of anandamide, activation of cannabinoid receptors, and modulation of neurotransmitter systems involved in anxiety, depression, and pain. This compound has also been shown to reduce inflammation and protect against neurodegeneration in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea has several advantages as a research tool. It is highly selective for the FAAH enzyme and does not interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of anandamide in various physiological processes. However, this compound also has some limitations. It has a short half-life in the body and requires frequent dosing to maintain its effects. In addition, the effects of this compound may be influenced by factors such as age, sex, and genetic background.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea. One area of interest is the development of more potent and selective FAAH inhibitors with potentially enhanced therapeutic properties. Another area of interest is the investigation of the effects of this compound in human clinical trials. Clinical trials could help to establish the safety and efficacy of this compound as a potential therapeutic agent for various conditions. Finally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea involves the reaction of 4-chloro-2,5-dimethoxybenzoyl chloride with 1-naphthylamine in the presence of a base. The resulting product is then treated with urea to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce different analogs with potentially enhanced therapeutic properties.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of anxiety and depression, this compound has been shown to increase levels of anandamide and produce antidepressant and anxiolytic effects. This compound has also been studied for its potential analgesic effects in animal models of chronic pain. In addition, this compound has been investigated for its potential anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-11-16(18(25-2)10-14(17)20)22-19(23)21-15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMQEZEBSVZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=CC3=CC=CC=C32)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-imidazol-2-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6099243.png)
![2-[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6099251.png)

![7-(3,4-difluorobenzyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099258.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-2-ylmethyl)amine](/img/structure/B6099260.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6099265.png)
![2-{[4-(acetylamino)phenyl]amino}-4-{[4-(acetylamino)phenyl]hydrazono}-2-butenoic acid](/img/structure/B6099269.png)
![N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide](/img/structure/B6099280.png)
![7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099284.png)
![1-[1-(2-adamantyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6099300.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)


![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6099329.png)